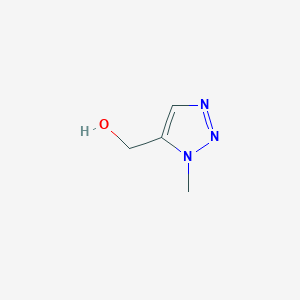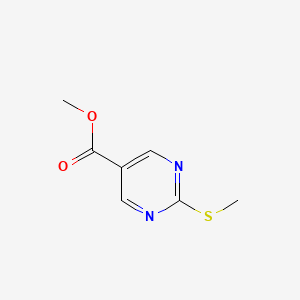
(1-メチル-1H-1,2,3-トリアゾール-5-イル)メタノール
概要
説明
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of materials such as polymers, dyes, and corrosion inhibitors.
Safety and Hazards
将来の方向性
The future directions for “(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” and similar compounds could involve further exploration of their potential as enzyme inhibitors . The development of new series of triazole derivatives as good inhibitors against enzymes like carbonic anhydrase-II has been suggested .
作用機序
Target of Action
It’s known that triazole derivatives can bind to various receptors and enzymes .
Mode of Action
It’s known that triazole derivatives can interact with their targets and cause changes . For instance, the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical pathways . For example, some triazole-pyrimidine-based compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
It’s known that triazole derivatives can have various pharmacokinetic properties . For instance, some triazole derivatives have been observed to have good bioavailability .
Result of Action
It’s known that triazole derivatives can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of various chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol typically involves the cycloaddition reaction known as “click chemistry.” This method employs the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for halogenation reactions.
Major Products:
Oxidation: Formation of (1-Methyl-1H-1,2,3-triazol-5-yl)methanal or (1-Methyl-1H-1,2,3-triazol-5-yl)methanoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of (1-Methyl-1H-1,2,3-triazol-5-yl)methyl halides or amines.
類似化合物との比較
- (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
- 1,2,3-Triazole-5-methanol
- 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Comparison: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to other triazole derivatives, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-methyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDJWMWMVUIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505832 | |
| Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77177-12-9 | |
| Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,3-triazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















